N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 88058-73-5
VCID: VC0016092
InChI: InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1
SMILES: CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

CAS No.: 88058-73-5

Reference Standards

VCID: VC0016092

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide - 88058-73-5

CAS No. 88058-73-5
Product Name N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Standard InChI InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1
Standard InChIKey AGSZGRLOKYZJMA-JSGCOSHPSA-N
Isomeric SMILES CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC
SMILES CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Canonical SMILES CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Synonyms (1S-trans)-N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide;
PubChem Compound 13293074
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator